molecular formula C22H22ClNO6 B14686948 IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester CAS No. 36233-19-9

IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester

Cat. No.: B14686948
CAS No.: 36233-19-9
M. Wt: 431.9 g/mol
InChI Key: ABRLCTQFNJRQJL-UHFFFAOYSA-N
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Description

“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the acetic acid group: This can be done via Friedel-Crafts acylation or other suitable reactions.

    Attachment of the 4-chlorobenzoyl group: This step may involve the use of chlorobenzoyl chloride and appropriate catalysts.

    Methoxylation and methylation: These steps can be carried out using methanol and methylating agents under controlled conditions.

    Esterification with 2,3-dihydroxypropyl group: This final step may involve esterification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and mechanisms.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    4-Chlorobenzoyl derivatives: Compounds with similar structural features.

    Methoxy and methylated indoles: Compounds with similar functional groups.

Uniqueness

“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

CAS No.

36233-19-9

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetate

InChI

InChI=1S/C22H22ClNO6/c1-13-21(22(28)14-3-5-15(23)6-4-14)18-8-7-17(29-2)9-19(18)24(13)10-20(27)30-12-16(26)11-25/h3-9,16,25-26H,10-12H2,1-2H3

InChI Key

ABRLCTQFNJRQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)OCC(CO)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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